

Core Characteristics and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

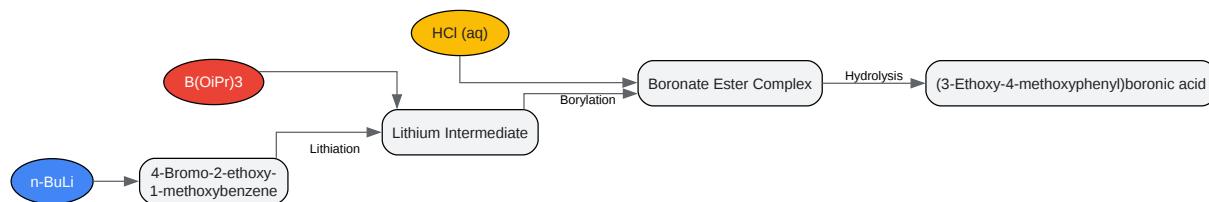
Compound of Interest

Compound Name:	(3-Ethoxy-4-methoxyphenyl)boronic acid
Cat. No.:	B1421261

[Get Quote](#)

(3-Ethoxy-4-methoxyphenyl)boronic acid, identified by the CAS number 216458-03-0, is a substituted phenylboronic acid that has garnered significant attention as a versatile intermediate in organic synthesis. Its molecular structure, featuring both an ethoxy and a methoxy group on the phenyl ring, imparts specific electronic and steric properties that are advantageous in various chemical transformations.

Table 1: Physicochemical Properties of **(3-Ethoxy-4-methoxyphenyl)boronic acid**


Property	Value
CAS Number	216458-03-0
Molecular Formula	C ₉ H ₁₃ BO ₄
Molecular Weight	196.01 g/mol
Appearance	White to off-white powder
SMILES	CCO(c1cc(B(O)O)ccc1OC)C

The presence of the boronic acid functional group (-B(OH)₂) is central to its utility, enabling it to participate in a variety of cross-coupling reactions. The electron-donating nature of the ethoxy and methoxy substituents can influence the reactivity of the boronic acid and the properties of the resulting coupled products.

Synthesis Pathway: From Precursor to Product

The synthesis of **(3-Ethoxy-4-methoxyphenyl)boronic acid** is typically achieved through a well-established organometallic route, starting from a halogenated precursor. A common and efficient method involves the lithiation of 4-bromo-2-ethoxy-1-methoxybenzene, followed by borylation.

The causality behind this experimental choice lies in the high reactivity of organolithium reagents, which readily undergo halogen-metal exchange with aryl bromides. The subsequent reaction with a trialkyl borate, such as triisopropyl borate ($B(OiPr)_3$), followed by acidic workup, yields the desired boronic acid.

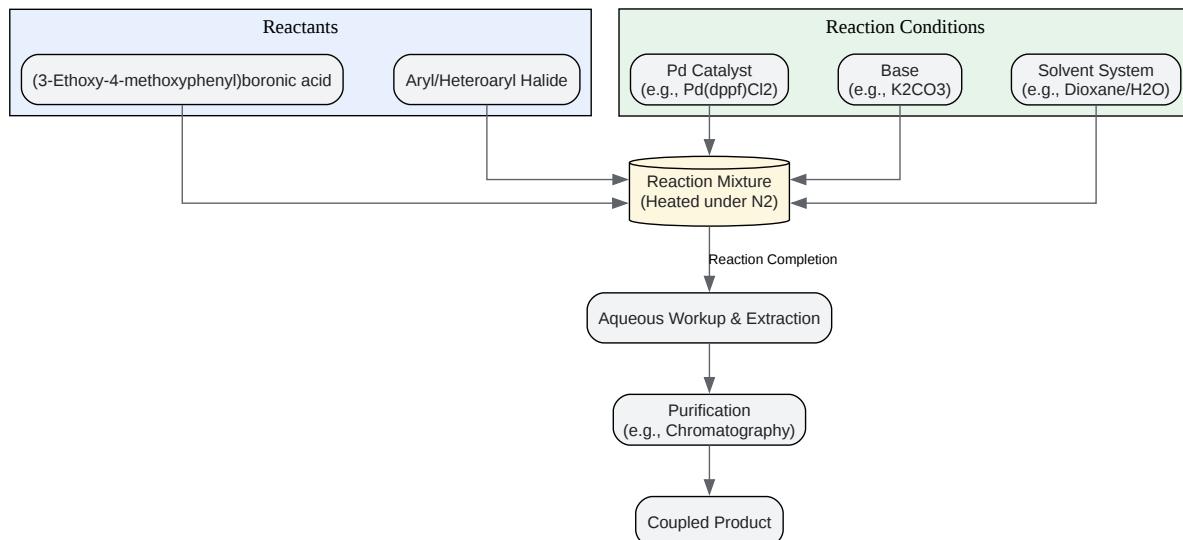
[Click to download full resolution via product page](#)

Figure 1: General synthesis pathway for **(3-Ethoxy-4-methoxyphenyl)boronic acid**.

Experimental Protocol: Synthesis of **(3-Ethoxy-4-methoxyphenyl)boronic acid**

This protocol is a self-validating system, where the successful formation of the product can be confirmed at each key stage through appropriate analytical techniques (e.g., TLC, GC-MS).

- **Reaction Setup:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-ethoxy-1-methoxybenzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction is highly exothermic and must be controlled. Stir the mixture at -78 °C


for 1 hour.

- **Borylation:** To the resulting lithium intermediate, add triisopropyl borate ($B(OiPr)_3$) dropwise, ensuring the temperature remains below $-70\text{ }^{\circ}\text{C}$.
- **Quenching and Workup:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of aqueous hydrochloric acid (HCl).
- **Extraction and Isolation:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization or column chromatography to yield pure **(3-Ethoxy-4-methoxyphenyl)boronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of **(3-Ethoxy-4-methoxyphenyl)boronic acid** is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

The reaction involves the coupling of an organoboron compound (in this case, **(3-Ethoxy-4-methoxyphenyl)boronic acid**) with a halide or triflate, catalyzed by a palladium(0) complex. The choice of catalyst, base, and solvent system is critical for achieving high yields and purity.

[Click to download full resolution via product page](#)

Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is based on established literature procedures for the coupling of **(3-Ethoxy-4-methoxyphenyl)boronic acid** with a bromo-substituted imidazo[1,2-a]pyridine derivative.

- Reaction Setup: To a reaction vessel, add the bromo-substituted imidazo[1,2-a]pyridine (1.0 equivalent), **(3-Ethoxy-4-methoxyphenyl)boronic acid** (1.2 equivalents), a palladium catalyst such as $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$ (0.1 equivalents), and a base, typically potassium carbonate (K_2CO_3) (2.0 equivalents).

- Solvent Addition: Add a degassed solvent system, such as a 4:1 or 10:1 mixture of 1,4-dioxane and water. The use of water can be beneficial in many Suzuki-Miyaura reactions.
- Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and seal.
- Heating: Heat the reaction mixture to a temperature of 100 °C and stir for 12 hours.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup and Isolation: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent. Combine the organic layers, dry over a drying agent, and concentrate in vacuo.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

This self-validating protocol ensures that the progress of the reaction can be monitored and the final product's identity and purity can be confirmed through standard analytical techniques. The use of a well-defined catalyst and base system, as cited in peer-reviewed literature, provides a high degree of confidence in the expected outcome.

Applications in Drug Discovery

(3-Ethoxy-4-methoxyphenyl)boronic acid is a valuable building block in the synthesis of biologically active molecules. The 3-ethoxy-4-methoxyphenyl moiety is present in a number of compounds investigated for various therapeutic targets. For instance, it has been incorporated into imidazo[1,2-a]pyridine-based compounds that have been explored for their potential as inhibitors of certain kinases or other enzymes. The ability to readily form carbon-carbon bonds via the Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures from this boronic acid derivative.

Conclusion

(3-Ethoxy-4-methoxyphenyl)boronic acid is a versatile and valuable reagent in modern organic synthesis. Its well-defined properties, straightforward synthesis, and, most importantly,

its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

- To cite this document: BenchChem. [Core Characteristics and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1421261#3-ethoxy-4-methoxyphenyl-boronic-acid-cas-number\]](https://www.benchchem.com/product/b1421261#3-ethoxy-4-methoxyphenyl-boronic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com